

# Reproducibility of SDU-071 (TS-071/Luseogliflozin) Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SDU-071   |           |
| Cat. No.:            | B12382603 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the findings related to **SDU-071**, more accurately known as TS-071 or its generic name, Luseogliflozin. Due to the apparent lack of direct, independent laboratory reproductions of the initial preclinical studies, this guide focuses on the conceptual reproducibility of TS-071's effects through an examination of its clinical trial data and comparisons with other drugs in the same class, the sodium-glucose cotransporter 2 (SGLT2) inhibitors.

# Overview of TS-071 (Luseogliflozin)

TS-071 is a potent and highly selective inhibitor of SGLT2. This transporter is primarily located in the proximal renal tubules and is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, TS-071 promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels. This mechanism of action is independent of insulin secretion or action.

# Clinical Efficacy and Safety of Luseogliflozin

Numerous clinical trials have evaluated the efficacy and safety of Luseogliflozin, primarily in patients with type 2 diabetes mellitus. The findings from these studies provide a strong basis for the conceptual reproducibility of its glucose-lowering effects.



# Glycemic Control, Body Weight, and Blood Pressure

The following table summarizes the key efficacy data from various clinical studies on Luseogliflozin.



| Study/Analysis                                                  | Comparison                                                      | Key Efficacy<br>Findings                                                                                                                                                                                                     | Citation |
|-----------------------------------------------------------------|-----------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Phase III<br>Monotherapy                                        | Luseogliflozin 2.5 mg<br>vs. Placebo (24<br>weeks)              | HbA1c: -0.75% difference vs. placebo. Fasting Plasma Glucose (FPG): Significant reduction vs. placebo. Postprandial Plasma Glucose (PPG): Significant reduction vs. placebo. Body Weight: Significant reduction vs. placebo. | [1]      |
| Add-on to Metformin<br>(Caucasian<br>population)                | Luseogliflozin (2.5,<br>5.0, 10.0 mg) vs.<br>Placebo (12 weeks) | HbA1c Reduction: -0.25%, -0.36%, and -0.45% for 2.5, 5.0, and 10.0 mg doses, respectively, compared to placebo. Body Weight: Statistically significant reductions in all Luseogliflozin groups compared to placebo.          | [2][3]   |
| Add-on to Various Oral Antidiabetic Drugs (Japanese population) | Luseogliflozin vs.<br>Placebo (24 weeks,<br>double-blind)       | HbA1c: -0.88%<br>difference vs. placebo.<br>At 52 weeks (open-<br>label), HbA1c<br>reduction from<br>baseline was -0.63%.                                                                                                    | [4]      |
| Meta-analysis of 10<br>RCTs                                     | Luseogliflozin 2.5<br>mg/d vs. Placebo                          | HbA1c: Mean Difference (MD) -0.76%. Fasting Glucose: MD -26.69                                                                                                                                                               | [5]      |



|                            |                      | mg/dl. Systolic Blood      |
|----------------------------|----------------------|----------------------------|
|                            |                      | Pressure: MD -4.19         |
|                            |                      | mm Hg. Body Weight:        |
|                            |                      | MD -1.61 kg.               |
| Meta-analysis of 8<br>RCTs |                      | HbA1c: MD -0.59%.          |
|                            | Luseogliflozin vs.   | FPG: MD -16.01             |
|                            | Control              | mg/dL. PPG: MD             |
|                            | Control              | -36.63 mg/dL. Body         |
|                            |                      | Weight: MD -1.66 kg.       |
| J-SELECT Study             |                      | A significantly higher     |
|                            |                      | proportion of patients     |
|                            |                      | in the Luseogliflozin      |
|                            |                      | group (58.9%)              |
|                            | Luseogliflozin vs.   | showed improvement         |
|                            | DPP-4 inhibitors (52 | in $\geq$ 3 of 5 endpoints |
|                            | weeks)               | (HbA1c, weight,            |
|                            |                      | eGFR, systolic blood       |
|                            |                      | pressure, pulse rate)      |
|                            |                      | compared to the DPP-       |
|                            |                      | 4i group (35.0%).          |

# **Safety Profile**

Clinical studies have consistently demonstrated that Luseogliflozin is generally well-tolerated. The most common adverse events are related to its mechanism of action, including an increased risk of pollakiuria (frequent urination) and certain infections. The risk of hypoglycemia with Luseogliflozin is low.

# **Comparison with Other SGLT2 Inhibitors**

While direct head-to-head comparative trials between Luseogliflozin and other SGLT2 inhibitors are limited, network meta-analyses provide indirect comparisons of their safety profiles.



| Adverse Event                           | Comparison of SGLT2<br>Inhibitors                                                                                                                                                                               | Citation |
|-----------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Reproductive Tract Infections<br>(RTIs) | Compared to placebo, a significantly higher risk was observed with canagliflozin, ertugliflozin, empagliflozin, remogliflozin, dapagliflozin, and sotagliflozin, but not with luseogliflozin and ipragliflozin. |          |
| Urinary Tract Infections (UTIs)         | Remogliflozin and dapagliflozin were associated with an increased risk.                                                                                                                                         |          |
| Pollakiuria                             | An increased risk was observed with dapagliflozin and empagliflozin.                                                                                                                                            |          |

It is important to note that the absence of a statistically significant increased risk for Luseogliflozin in this particular meta-analysis does not definitively prove a lower risk compared to other SGLT2 inhibitors, and the need for direct comparative studies has been highlighted.

# **Experimental Protocols**Preclinical In Vitro and In Vivo Studies

The initial characterization of TS-071 involved a series of preclinical experiments to establish its mechanism of action and efficacy in animal models. The methodologies for these key experiments are detailed below.

In Vitro SGLT Inhibition Assay:

- Cell Lines: Chinese Hamster Ovary (CHO)-K1 cells stably expressing either human SGLT1 or SGLT2.
- Method: Measurement of the uptake of a radiolabeled glucose analog (e.g., 14C-α-methyl-D-glucopyranoside) in the presence of varying concentrations of TS-071.



 Outcome: Determination of the inhibitory concentration (IC50) of TS-071 for SGLT1 and SGLT2 to assess potency and selectivity.

#### In Vivo Animal Studies:

- Animal Models:
  - Normal Sprague-Dawley rats and Beagle dogs for assessing effects on urinary glucose excretion.
  - Zucker fatty rats (a model of type 2 diabetes) for evaluating effects on glucose tolerance and urinary glucose excretion.
  - Streptozotocin (STZ)-induced diabetic rats (a model of type 1 diabetes).
  - o db/db mice (a model of type 2 diabetes).
- Methodology:
  - Urinary Glucose Excretion: Animals are administered single oral doses of TS-071 or vehicle. Urine is collected over a specified period (e.g., 24 hours) and analyzed for glucose concentration.
  - Oral Glucose Tolerance Test (OGTT): After an overnight fast, animals are orally administered TS-071 or vehicle, followed by an oral glucose load. Blood samples are collected at various time points to measure plasma glucose and insulin levels.
  - Blood Glucose Lowering Effect: In diabetic animal models, TS-071 or vehicle is administered orally, and blood glucose levels are monitored over time.

# **Clinical Trial Protocol (General Overview)**

The clinical development of Luseogliflozin has involved multiple Phase III, randomized, double-blind, placebo-controlled trials. A general workflow for such a trial is as follows:

 Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control (defined by a specific HbA1c range) despite diet and exercise, or on a stable dose of metformin.



- Study Design:
  - Screening Period: To assess eligibility based on inclusion and exclusion criteria.
  - Randomization: Eligible patients are randomly assigned to receive Luseogliflozin at different doses (e.g., 2.5 mg, 5 mg, 10 mg) or a matching placebo, once daily.
  - Treatment Period: A double-blind treatment phase of a specified duration (e.g., 12, 24, or 52 weeks).
  - Follow-up: A period after the treatment phase to monitor for any long-term effects.
- Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.
- Secondary Endpoints:
  - Change in fasting plasma glucose.
  - Change in postprandial glucose.
  - Change in body weight.
  - Change in blood pressure.
  - Proportion of patients achieving a target HbA1c level.
- Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests (hematology, blood chemistry, urinalysis), vital signs, and electrocardiograms.

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of TS-071 (Luseogliflozin).





Click to download full resolution via product page

Caption: Generalized workflow for a clinical trial of an SGLT2 inhibitor.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Efficacy and safety of luseogliflozin as monotherapy in Japanese patients with type 2 diabetes mellitus: a randomized, double-blind, placebo-controlled, phase 3 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drc.bmj.com [drc.bmj.com]
- 3. Efficacy and safety of luseogliflozin in Caucasian patients with type 2 diabetes: results from a phase III, randomized, placebo-controlled, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of luseogliflozin added to various oral antidiabetic drugs in Japanese patients with type 2 diabetes mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of luseogliflozin in improving glycaemic and non-glycaemic outcomes in type-2 diabetes: A meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Reproducibility of SDU-071 (TS-071/Luseogliflozin)
   Findings: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12382603#reproducibility-of-sdu-071-findings-in-different-labs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com